Cas no 1353960-54-9 (N*1*-(2-Chloro-thiazol-5-ylmethyl)-N*1*-methyl-ethane-1,2-diamine)

N*1*-(2-Chloro-thiazol-5-ylmethyl)-N*1*-methyl-ethane-1,2-diamine 化学的及び物理的性質
名前と識別子
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- N*1*-(2-chloro-thiazol-5-ylmethyl)-n*1*-methyl-ethane-1,2-diamine
- N1-((2-Chlorothiazol-5-yl)methyl)-N1-methylethane-1,2-diamine
- AM93030
- N1-(2-Chlorothiazol-5-ylmethyl)-N1-methylethane-1,2-diamine
- N-[(2-Chloro-1,3-thiazol-5-yl)methyl]-N-methyl-1,2-ethanediamine
- N*1*-(2-Chloro-thiazol-5-ylmethyl)-N*1*-methyl-ethane-1,2-diamine
-
- インチ: 1S/C7H12ClN3S/c1-11(3-2-9)5-6-4-10-7(8)12-6/h4H,2-3,5,9H2,1H3
- InChIKey: QLDHIDKPSALDKW-UHFFFAOYSA-N
- ほほえんだ: ClC1=NC=C(CN(C)CCN)S1
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 12
- 回転可能化学結合数: 4
- 複雑さ: 136
- トポロジー分子極性表面積: 70.4
N*1*-(2-Chloro-thiazol-5-ylmethyl)-N*1*-methyl-ethane-1,2-diamine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM496967-1g |
N1-((2-Chlorothiazol-5-yl)methyl)-N1-methylethane-1,2-diamine |
1353960-54-9 | 97% | 1g |
$1197 | 2022-09-29 | |
Fluorochem | 086840-500mg |
N*1*-(2-Chloro-thiazol-5-ylmethyl)-N*1*-methyl-ethane-1,2-diamine |
1353960-54-9 | 500mg |
£602.00 | 2022-03-01 |
N*1*-(2-Chloro-thiazol-5-ylmethyl)-N*1*-methyl-ethane-1,2-diamine 関連文献
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N*1*-(2-Chloro-thiazol-5-ylmethyl)-N*1*-methyl-ethane-1,2-diamineに関する追加情報
Introduction to N*1*-(2-Chloro-thiazol-5-ylmethyl)-N*1*-methyl-ethane-1,2-diamine (CAS No. 1353960-54-9)
N*1*-(2-Chloro-thiazol-5-ylmethyl)-N*1*-methyl-ethane-1,2-diamine is a significant compound in the field of pharmaceutical chemistry, characterized by its unique structural and chemical properties. This compound, identified by the CAS number 1353960-54-9, has garnered attention due to its potential applications in drug development and molecular research. The presence of a chloro-substituted thiazole ring and a diamine functional group makes it a versatile intermediate in synthesizing complex organic molecules.
The molecular structure of N*1*-(2-Chloro-thiazol-5-ylmethyl)-N*1*-methyl-ethane-1,2-diamine consists of a central ethane backbone with two amino groups attached at the 1-position, one of which is further substituted with a chloro-thiazole moiety. This arrangement imparts distinct reactivity and binding capabilities, making it a valuable building block in medicinal chemistry. The chloro-thiazole component is particularly noteworthy, as it can participate in various chemical transformations, including nucleophilic substitution reactions, which are pivotal in the synthesis of bioactive molecules.
In recent years, there has been growing interest in thiazole derivatives due to their broad spectrum of biological activities. Thiazole-based compounds have been extensively studied for their antimicrobial, anti-inflammatory, and anticancer properties. The specific modification of N*1*-(2-Chloro-thiazol-5-ylmethyl)-N*1*-methyl-ethane-1,2-diamine with a chloro group enhances its potential as a pharmacophore, enabling interactions with biological targets such as enzymes and receptors. This has led to its exploration in the design of novel therapeutic agents.
One of the most compelling aspects of this compound is its role in the development of targeted therapies. Researchers have leveraged its structural features to create inhibitors that selectively modulate specific biological pathways. For instance, studies have demonstrated its utility in developing small-molecule inhibitors for kinases and other enzymes involved in cancer progression. The ability to fine-tune the reactivity and binding affinity of N*1*-(2-Chloro-thiazol-5-ylmethyl)-N*1*-methyl-ethane-1,2-diamine allows for the creation of highly specific drugs with reduced side effects.
The synthesis of N*1*-(2-Chloro-thiazol-5-ylmethyl)-N*1*-methyl-ethane-1,2-diamine involves multi-step organic reactions that require precise control over reaction conditions. The introduction of the chloro-thiazole ring necessitates careful handling to avoid unwanted side products. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions, have been employed to achieve high yields and purity. These methodologies highlight the compound's importance in synthetic organic chemistry and its potential for industrial applications.
Recent advancements in computational chemistry have further enhanced the understanding of N*1*-(2-Chloro-thiazol-5-ylmethyl)-N*1*-methyl-ethane-1,2-diamine's reactivity and interactions. Molecular modeling studies have provided insights into how this compound binds to biological targets at the atomic level. These insights are crucial for designing more effective drugs by optimizing key structural features. The integration of experimental data with computational predictions has become a cornerstone in modern drug discovery, and compounds like N*1*-(2-Chloro-thiazol-5-ylmethyl)-N*1*-methyl-ethane-1,2-diamine exemplify this interdisciplinary approach.
The pharmaceutical industry has shown particular interest in thiazole derivatives due to their versatility and efficacy. N*1*-(2-Chloro-thiazol-5-ylmethyl)-N*1*-methyl-ethane-1,2-diamine serves as a precursor for numerous drug candidates that are currently undergoing preclinical and clinical evaluations. Its ability to undergo diverse chemical modifications makes it an attractive scaffold for medicinal chemists seeking to develop novel therapeutics. As research progresses, it is expected that more applications will emerge, further solidifying its role in pharmaceutical innovation.
Moreover, the environmental impact of using N*1*-(2-Chloro-thiazol-5-ylmethyl)-N*1*-methyl-ethane-1,2-diamine as an intermediate has been a point of consideration. Efforts have been made to develop greener synthetic routes that minimize waste and reduce energy consumption. These sustainable practices align with global initiatives to promote environmentally responsible chemistry. By adopting such approaches, researchers can ensure that the development of new drugs remains viable while being mindful of ecological constraints.
In conclusion, N*1*-(2-Chloro-thiazol-5-ylmethyl)-N*1*-methyl-ethane-1,2-diamine (CAS No. 1353960-54-9) is a multifaceted compound with significant potential in pharmaceutical research and drug development. Its unique structural features and reactivity make it a valuable tool for synthesizing bioactive molecules with therapeutic applications. As advancements continue in synthetic chemistry and computational biology, the role of this compound is expected to expand further, contributing to the discovery of new treatments for various diseases.
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